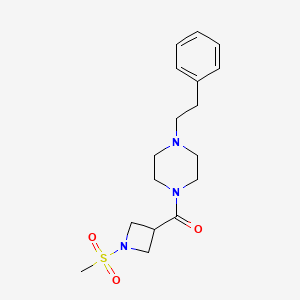

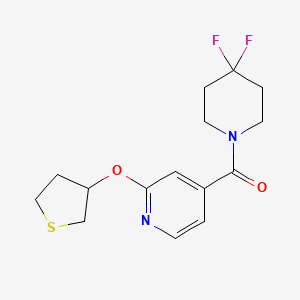

(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.

Applications De Recherche Scientifique

Synthetic Methodologies and Structural Analysis

Synthesis and Biological Activities : A study detailed the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, emphasizing their favorable herbicidal and insecticidal activities. This highlights the potential utility of sulfonamide rings and their derivatives in developing compounds with significant biological activities (Wang et al., 2015).

Chemical Modification for Antibacterial Activity : Research on chemical modification of sulfazecin, specifically focusing on 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids, demonstrated improved antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa, by modifying the 3- and 4-positions of the molecule (Sendai et al., 1985).

Biological and Pharmacological Potencies

Catalytic Asymmetric Synthesis : An innovative approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showcased its utility in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the molecule's potential as a chiral ligand in asymmetric synthesis (Wang et al., 2008).

Advanced Chemical Transformations

Monobactam Analogs Synthesis : A study on the synthesis of cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone from (4S)-4-methoxycarbonylmethyl-2-azetidinone for the creation of monobactam analogues revealed strong activity against a variety of gram-negative bacteria. This research highlights the significance of azetidinone frameworks in developing new antibacterial agents (Haruo et al., 1988).

Mécanisme D'action

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, leading to a buildup of certain substances and a shortage of others .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly affect a compound’s bioavailability. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence these properties .

The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to cell death .

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .

Propriétés

IUPAC Name |

(1-methylsulfonylazetidin-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-24(22,23)20-13-16(14-20)17(21)19-11-9-18(10-12-19)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRHVPOBAPZADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)

![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)

![8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2691667.png)

![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)

![3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691669.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)

![6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide](/img/structure/B2691679.png)